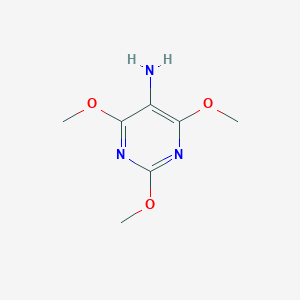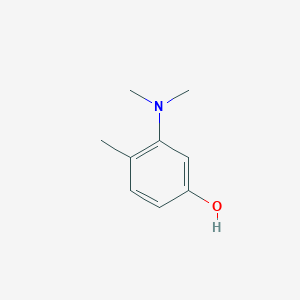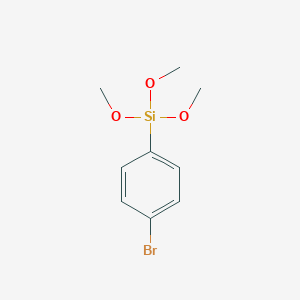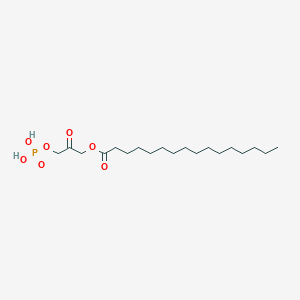
1-Palmitoylglycerone 3-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Palmitoylglycerone 3-phosphate (PGP) is a phospholipid that plays a crucial role in lipid metabolism. It is synthesized in the body through a series of enzymatic reactions involving glycerol-3-phosphate acyltransferase and acylglycerol-3-phosphate acyltransferase. PGP has been found to have several biochemical and physiological effects in the body, and its mechanism of action has been studied extensively. In
Aplicaciones Científicas De Investigación
Enzymatic Specificity and Lipid Synthesis
1-Palmitoylglycerone 3-phosphate is involved in lipid synthesis, particularly in the formation of glycerophospholipids. The enzyme 1-acylglycerol 3-phosphate acyltransferase, which is responsible for acylating glycerol 3-phosphate, shows specificity towards various fatty acids, including palmitic acid. This process is a crucial part of phospholipid synthesis in organisms like Escherichia coli and is essential for maintaining cellular membrane integrity and function (Rock, Goelz, & Cronan, 1981).
Role in Plant Physiology
In plant physiology, enzymes like glycerol-3-phosphate acyltransferase in chloroplasts have been observed to utilize acyl-(acyl-carrier protein), which includes compounds like 1-Palmitoylglycerone 3-phosphate, for glycerol 3-phosphate acylation. This process is significant for the synthesis of phosphatidic acid, a key component in plant lipid metabolism (Frentzen, Heinz, McKeon, & Stumpf, 2005).
Metabolic Regulation
1-Palmitoylglycerone 3-phosphate plays a role in metabolic regulation. For example, in adipocytes, enzymes like mitochondrial GPAT1, which acylates glycerol-3-phosphate, are modulated by insulin, indicating a connection between this metabolic pathway and insulin signaling (Bronnikov, Aboulaich, Vener, & Strålfors, 2008).
Membrane Biogenesis and Function
1-Palmitoylglycerone 3-phosphate is also implicated in membrane biogenesis. For example, in Escherichia coli, the specific acylation of glycerol 3-phosphate to monoacylglycerol 3-phosphate, where palmitic acid is esterified, is crucial for maintaining the structure and function of bacterial membranes (Ray, Cronan, Mavis, & Vagelos, 1970).
Role in Fatty Acid Metabolism
The acyltransferases that interact with 1-Palmitoylglycerone 3-phosphate show a preference for certain fatty acids, indicating a selective role in fatty acid metabolism. For instance, in oil palm tissues, glycerol 3-phosphate acyltransferase exhibited a preference for palmitate, reflecting its importance in palm oil production (Manaf & Harwood, 2000).
Cellular Adaptation and Mutagenesis
In studies involving mutagenesis, such as in Escherichia coli, cells deficient in 1-acyl-sn-glycerol-3-phosphate acyltransferase, which utilizes 1-Palmitoylglycerone 3-phosphate, demonstrated alterations in glycerophospholipid content, indicating its importance in cellular adaptation and membrane composition (Coleman, 1990).
Propiedades
Número CAS |
17378-38-0 |
|---|---|
Nombre del producto |
1-Palmitoylglycerone 3-phosphate |
Fórmula molecular |
C19H37O7P |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
(2-oxo-3-phosphonooxypropyl) hexadecanoate |
InChI |
InChI=1S/C19H37O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24/h2-17H2,1H3,(H2,22,23,24) |
Clave InChI |
MLWXSIMRTQAWHY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)COP(=O)(O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(=O)COP(=O)(O)O |
Otros números CAS |
17378-38-0 |
Sinónimos |
hexadecanoyl dihydroxyacetone phosphate palmitoyl dihydroxyacetone phosphate palmitoyl glycerone phosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



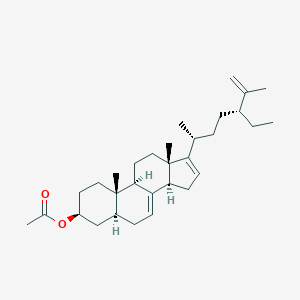
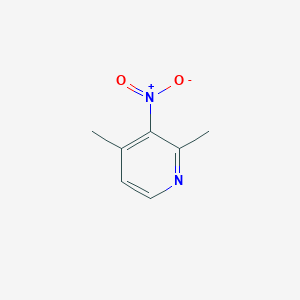
![1H-Pyrrole-2,5-dione, 1-[4-(2-benzoxazolyl)phenyl]-](/img/structure/B91085.png)
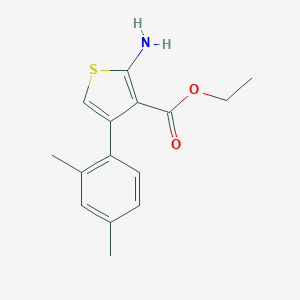

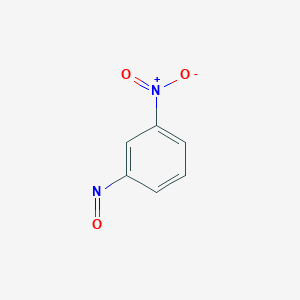
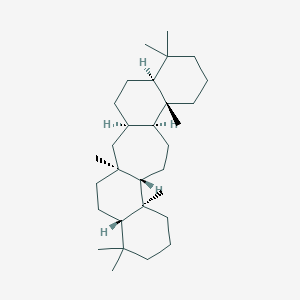
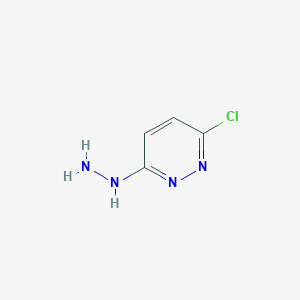
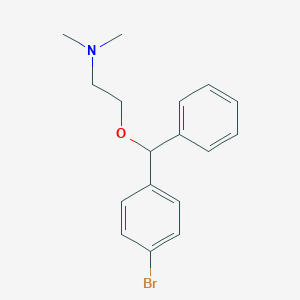
![2-[(2-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B91100.png)
![Dibenzo[a,j]coronene](/img/structure/B91102.png)
